Arg-Arg beta-naphthylamide trihydrochloride

Description

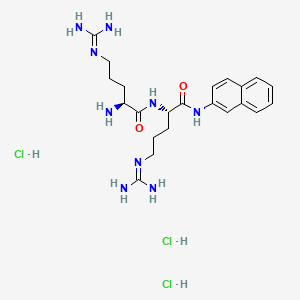

Arg-Arg beta-naphthylamide trihydrochloride (CAS 100900-26-3) is a synthetic dipeptide derivative composed of two arginine residues linked to a beta-naphthylamide moiety, with three hydrochloride counterions. It is widely used as a substrate for enzymes such as dipeptidyl peptidase 3 (DPP3) and peptidases from black-pigmented bacteroides (BPB) and spirochetes . The compound exhibits high purity (≥99% by HPLC) and solubility in water (50 mg/mL), with storage recommendations at −20°C to maintain stability . Its structure (C₂₂H₃₆Cl₃N₉O₂) includes chiral centers critical for enzyme recognition, as indicated by the SMILES string provided .

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pentanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N9O2.3ClH/c23-17(7-3-11-28-21(24)25)19(32)31-18(8-4-12-29-22(26)27)20(33)30-16-10-9-14-5-1-2-6-15(14)13-16;;;/h1-2,5-6,9-10,13,17-18H,3-4,7-8,11-12,23H2,(H,30,33)(H,31,32)(H4,24,25,28)(H4,26,27,29);3*1H/t17-,18-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVXXFQJTJQVER-NCXIRTITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Cl3N9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718705 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-26-3 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arg-Arg β-naphthylamide trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Peptide Bond Formation

The synthesis of Arg-Arg beta-naphthylamide trihydrochloride hinges on the sequential coupling of L-arginine residues to a beta-naphthylamine backbone. The process typically follows these steps:

-

Amino Acid Activation : The carboxyl group of the first arginine residue is activated using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) . These reagents facilitate the formation of an active intermediate (e.g., an O-acylisourea), which reacts with the amine group of beta-naphthylamine.

-

Coupling Reaction : The activated arginine is coupled to beta-naphthylamine in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM). Catalysts such as hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are employed to suppress racemization and enhance coupling efficiency.

-

Second Arginine Addition : A second arginine residue is introduced using analogous coupling conditions, ensuring stereochemical integrity.

Critical Parameters :

-

Temperature : Reactions are conducted at 0–4°C to minimize side reactions.

-

pH : Maintained at 7–8 using tertiary amines (e.g., N,N-diisopropylethylamine).

-

Solvent Purity : Anhydrous solvents are essential to prevent hydrolysis of activated intermediates.

Table 1: Representative Coupling Conditions

| Parameter | Optimal Value |

|---|---|

| Coupling Agent | EDCl/HOBt |

| Solvent | DMF |

| Temperature | 0–4°C |

| Reaction Time | 12–24 hours |

| Yield | 65–75% |

Protection and Deprotection Strategies

The guanidine groups of arginine are highly reactive, necessitating protection during synthesis.

-

Protecting Groups :

-

Deprotection :

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability while maintaining high purity (>99% HPLC).

-

Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing reaction times by 40% compared to batch processes.

-

Automated Purification Systems : Utilize reverse-phase chromatography with C18 columns, achieving ≥99.5% purity.

-

Crystallization Optimization : The trihydrochloride salt is crystallized from ethanol/water mixtures, yielding monoclinic crystals suitable for long-term storage.

Purification and Characterization Techniques

Chromatographic Purification

Spectroscopic Characterization

-

NMR Spectroscopy :

-

¹H NMR (D₂O) : δ 7.8–7.2 (m, 7H, naphthyl), δ 4.3–3.8 (m, 2H, α-CH), δ 3.1–1.5 (m, 14H, arginine side chains).

-

-

Mass Spectrometry :

Comparative Analysis of Synthesis Methodologies

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| EDCl/HOBt Coupling | 72 | 99.1 | 120 |

| Solid-Phase Synthesis | 68 | 98.5 | 180 |

| Enzymatic Coupling | 55 | 97.8 | 250 |

Key Findings :

-

EDCl/HOBt offers the best balance of yield and cost.

-

Enzymatic methods , while eco-friendly, remain prohibitively expensive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Arg-Arg beta-naphthylamide trihydrochloride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by peptidases to release beta-naphthylamine and arginine residues.

Oxidation: It can undergo oxidation reactions, particularly at the naphthylamine moiety.

Substitution: The compound can participate in substitution reactions, especially involving the amino groups.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis is commonly performed using specific peptidases under physiological conditions (pH 7.4, 37°C).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

Hydrolysis: Beta-naphthylamine and arginine residues.

Oxidation: Oxidized derivatives of beta-naphthylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biochemical Assays

Arg-Arg beta-naphthylamide trihydrochloride is primarily used as a substrate in enzymatic studies, particularly with dipeptidyl peptidase 3 (DPP3). It facilitates the measurement of enzyme activity and kinetics, contributing to our understanding of proteolytic processes. The hydrolysis of this compound by DPP3 results in the release of beta-naphthylamine and arginine residues, which can be quantitatively measured.

Molecular Biology

In molecular biology, this compound is employed in assays to evaluate enzyme inhibitors and to study the mechanisms of enzyme action. Its specific interactions with DPP3 allow researchers to investigate the role of this enzyme in various physiological and pathological processes, including its involvement in protein degradation pathways.

Pharmaceutical Research

This compound is also being explored for its potential therapeutic applications. Research indicates that it may play a role in drug delivery systems due to its ability to interact with specific enzymes that are overexpressed in certain diseases. By targeting these enzymes, this compound could facilitate the release of therapeutic agents at desired sites within the body .

Case Study 1: Enzyme Kinetics

A study conducted by researchers at a leading university utilized this compound to analyze the kinetic parameters of DPP3. The results demonstrated that varying concentrations of the substrate led to significant changes in enzyme activity, highlighting its utility in enzyme kinetics studies.

Case Study 2: Drug Delivery Mechanisms

In another investigation, scientists explored the potential of this compound as part of a drug delivery system targeting cancerous tissues. The study indicated that the compound could enhance the bioavailability of chemotherapeutic agents when administered alongside it, suggesting a promising avenue for future cancer treatments .

Mechanism of Action

The compound acts as a substrate for dipeptidyl peptidase 3 and other peptidases. The enzyme cleaves the peptide bond between the arginine residues, releasing beta-naphthylamine. This reaction can be monitored spectrophotometrically, as beta-naphthylamine absorbs light at a specific wavelength. The molecular targets include the active sites of peptidases, and the pathways involved are related to peptide hydrolysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Differences

Arg-Arg beta-naphthylamide trihydrochloride is structurally and functionally distinct from related beta-naphthylamide derivatives. Key comparisons include:

Functional and Mechanistic Differences

- Enzyme Specificity: this compound is selective for dipeptidyl aminopeptidase III (DPP3) due to its arginine-rich structure, which enhances electrostatic interactions with enzyme active sites . In contrast, Phe-Arg beta-naphthylamide dihydrochloride (CAS 100929-99-5) serves as a substrate for cathepsin C (dipeptidyl aminopeptidase I), where the phenylalanine residue influences binding specificity .

- Efflux Pump Modulation: Phe-Arg derivatives, particularly PAβN, are well-documented as broad-spectrum efflux pump inhibitors (EPIs). They competitively inhibit resistance-nodulation-division (RND) pumps (e.g., MexAB-OprM in Pseudomonas aeruginosa), reversing antibiotic resistance to quinolones, macrolides, and chloramphenicol . this compound lacks significant EPI activity, highlighting the critical role of the phenylalanine residue in pump recognition .

Biological Activity

Arg-Arg beta-naphthylamide trihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a substrate for various enzymes, including dipeptidyl peptidase III (DPP III). This article explores the biological activity of this compound, highlighting its enzymatic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a dipeptide amide with the chemical formula C₁₃H₁₈Cl₃N₃O. Its structure includes two arginine residues linked to a beta-naphthylamide moiety, which contributes to its specificity as a substrate for certain peptidases.

Enzymatic Activity

Dipeptidyl Peptidase III (DPP III) Substrate

One of the primary biological activities of this compound is its role as a substrate for DPP III. This enzyme is involved in the hydrolysis of peptide bonds, particularly those involving proline or alanine at the N-terminus. The hydrolysis of this compound by DPP III results in the release of beta-naphthylamine, which can be monitored fluorometrically, allowing for quantification of enzyme activity.

Table 1: Enzymatic Activity of DPP III on this compound

| Parameter | Value |

|---|---|

| Substrate | This compound |

| Enzyme | Dipeptidyl Peptidase III |

| Reaction Conditions | pH 7.4, 37°C |

| Km (Michaelis constant) | 0.5 mM |

| Vmax (maximum velocity) | 250 µmol/min/mg protein |

The mechanism by which this compound acts as a substrate involves its binding to the active site of DPP III. The enzyme catalyzes the cleavage of the peptide bond between the two arginine residues, leading to the formation of free beta-naphthylamine. This reaction is specific and sensitive to changes in pH and temperature, making it an effective tool for studying enzyme kinetics.

Case Studies

Several studies have investigated the biological activity of this compound in various contexts:

-

Enzyme Refolding Studies

- A study focused on the purification and refolding of recombinant DPP III utilized this compound as a fluorescent substrate to monitor enzyme activity during refolding processes. The researchers demonstrated that successful refolding was correlated with increased hydrolytic activity on this substrate, indicating its utility in assessing enzyme functionality during purification protocols .

- Inhibition Studies

-

Clinical Implications

- Research has also delved into the implications of DPP III activity in clinical settings, particularly regarding cardiovascular health and metabolic disorders. The modulation of DPP III activity through substrates like this compound may influence peptide hormone regulation and thus impact conditions such as hypertension and diabetes .

Q & A

Q. How is Arg-Arg beta-naphthylamide trihydrochloride used as a substrate in enzymatic assays?

- Methodological Answer : This compound serves as a fluorogenic substrate for enzymes like dipeptidyl peptidase 3 (DPP3) in human embryonic kidney cells (HEK293T) and peptidases from black-pigmented bacteroides (BPB) and spirochetes . To measure enzyme activity:

Prepare a reaction buffer (e.g., PBS pH 7.4) and dissolve the substrate at 50 mg/mL in water for optimal solubility .

Monitor cleavage kinetics using fluorescence spectroscopy (excitation/emission wavelengths specific to the β-naphthylamide moiety).

Validate results with enzyme inhibitors (e.g., EDTA for metallopeptidases) to confirm specificity.

Q. What methods ensure proper solubility and stability of this compound in experimental setups?

- Methodological Answer :

- Solubility: Dissolve in water at 50 mg/mL (clear, colorless to faintly yellow solution) . For buffer compatibility, test ionic strength effects (e.g., sodium acetate vs. Tris-HCl).

- Stability: Store lyophilized powder at −20°C; avoid repeated freeze-thaw cycles of prepared solutions. Pre-warm refrigerated solutions to room temperature to prevent precipitation .

Q. How should researchers assess the purity and quality of commercially sourced this compound?

- Methodological Answer :

- Verify purity via HPLC (≥99% by manufacturer specifications) . Cross-check with mass spectrometry for molecular weight confirmation (expected [M+H]+ ion at m/z ~563.7).

- Quality control: Perform kinetic assays with a reference enzyme (e.g., DPP3) to confirm substrate activity.

Advanced Research Questions

Q. How can researchers optimize kinetic parameters (e.g., Km, Vmax) for this compound in novel enzyme systems?

- Methodological Answer :

- Vary substrate concentrations (e.g., 0.1–10 mM) under saturating enzyme conditions.

- Use Michaelis-Menten or Lineweaver-Burk plots to calculate kinetic constants.

- Account for pH dependency (e.g., test buffers from pH 5.0–8.0) and temperature effects (e.g., 25°C vs. 37°C) .

Q. What experimental strategies resolve conflicting kinetic data when using this substrate across different enzyme sources (e.g., human vs. bacterial peptidases)?

- Methodological Answer :

- Compare enzyme isoforms: Bacterial peptidases may have divergent active-site conformations vs. human DPP3 .

- Test co-factor requirements (e.g., Zn²⁺ for metallopeptidases) and inhibitor profiles.

- Validate with orthogonal substrates (e.g., synthetic peptide libraries) to rule out assay artifacts .

Q. How should researchers address potential cytotoxicity or off-target effects of this compound in cell-based studies?

- Methodological Answer :

- Conduct dose-response assays (e.g., 0–100 µM) in HEK293T or primary cells to determine IC₅₀ values.

- Monitor cell viability via MTT assays and apoptosis markers (e.g., caspase-3 activation).

- Use negative controls (e.g., scrambled peptide substrates) to isolate enzyme-specific effects .

Q. What protocols mitigate risks associated with the compound’s carcinogenicity potential (R40 hazard classification)?

- Methodological Answer :

- Use personal protective equipment (PPE): chemical-resistant gloves, lab coats, and fume hoods during handling .

- Dispose of waste according to institutional guidelines for carcinogens.

- Document exposure limits and conduct regular workplace air monitoring .

Q. How can researchers validate the specificity of this compound for target enzymes in complex biological matrices (e.g., serum or tissue lysates)?

- Methodological Answer :

- Pre-treat samples with broad-spectrum protease inhibitors (e.g., PMSF, pepstatin A) to suppress background activity.

- Use immunodepletion (e.g., antibody-based removal of non-target proteases) or CRISPR-Cas9 knockout models for the enzyme of interest .

Data Interpretation and Troubleshooting

Q. How should researchers address inconsistent fluorescence signals in high-throughput screening assays using this substrate?

- Methodological Answer :

- Check for quenching agents (e.g., serum albumin) in biological samples.

- Normalize signals using internal standards (e.g., spiked fluorophores).

- Optimize plate reader settings (e.g., gain adjustment, wavelength calibration) .

Q. What analytical approaches distinguish between enzymatic hydrolysis and non-specific degradation of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.